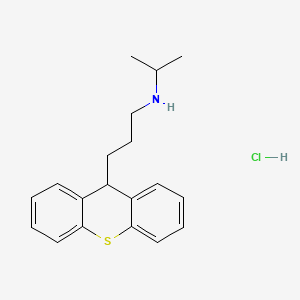
Thioxanthene-9-propylamine, N-isopropyl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thioxanthene-9-propylamine, N-isopropyl-, hydrochloride is a chemical compound with the molecular formula C19H24ClNS. It is a derivative of thioxanthene, a tricyclic compound known for its applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a propylamine group and an isopropyl group attached to the thioxanthene core, forming a hydrochloride salt.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thioxanthene-9-propylamine, N-isopropyl-, hydrochloride typically involves the following steps:
Formation of Thioxanthene Core: The thioxanthene core can be synthesized through a cyclization reaction involving appropriate starting materials such as diphenyl sulfide derivatives.
Introduction of Propylamine Group: The propylamine group is introduced via a nucleophilic substitution reaction, where a suitable propylamine derivative reacts with the thioxanthene core.
Addition of Isopropyl Group: The isopropyl group is added through an alkylation reaction, where an isopropyl halide reacts with the intermediate compound.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Thioxanthene-9-propylamine, N-isopropyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thioxanthene derivatives with different oxidation states.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thioxanthene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and amines are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thioxanthene derivatives.
Substitution: Various substituted thioxanthene compounds with different functional groups.
科学研究应用
Thioxanthene-9-propylamine, N-isopropyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders and neurological conditions.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of Thioxanthene-9-propylamine, N-isopropyl-, hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with various receptors and enzymes in the body, modulating their activity.
Pathways Involved: It affects signaling pathways related to neurotransmission, oxidative stress, and cellular metabolism, leading to its observed biological effects.
相似化合物的比较
Thioxanthene-9-propylamine, N-isopropyl-, hydrochloride can be compared with other similar compounds, such as:
Thioxanthene Derivatives: Compounds like thiothixene and chlorprothixene share a similar thioxanthene core but differ in their substituents and pharmacological profiles.
Phenothiazine Derivatives: These compounds, such as chlorpromazine and fluphenazine, have a similar tricyclic structure but contain a sulfur atom in a different position.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other thioxanthene and phenothiazine derivatives.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool in research and industry, contributing to advancements in chemistry, biology, medicine, and materials science.
属性
CAS 编号 |
94915-41-0 |
|---|---|
分子式 |
C19H24ClNS |
分子量 |
333.9 g/mol |
IUPAC 名称 |
N-propan-2-yl-3-(9H-thioxanthen-9-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H23NS.ClH/c1-14(2)20-13-7-10-15-16-8-3-5-11-18(16)21-19-12-6-4-9-17(15)19;/h3-6,8-9,11-12,14-15,20H,7,10,13H2,1-2H3;1H |
InChI 键 |
QMQOKZNLRAUTJB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NCCCC1C2=CC=CC=C2SC3=CC=CC=C13.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



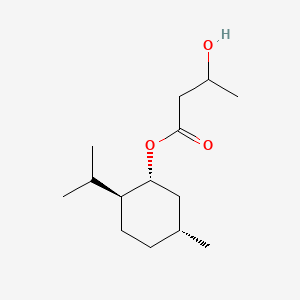


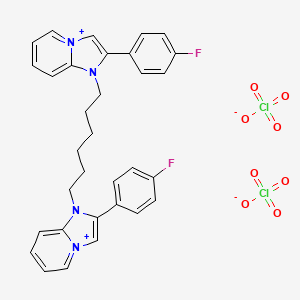
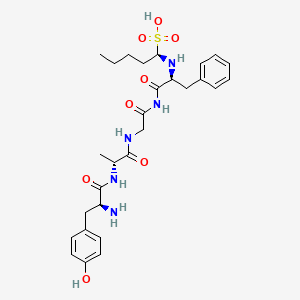
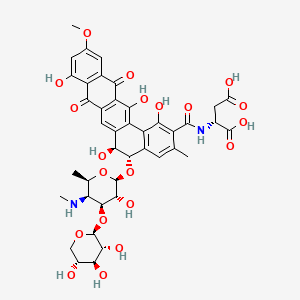
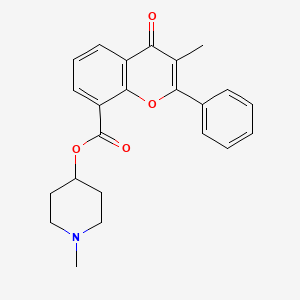
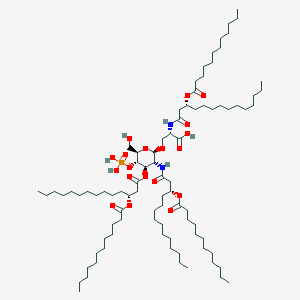

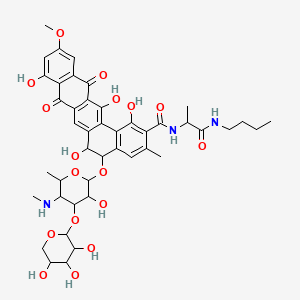
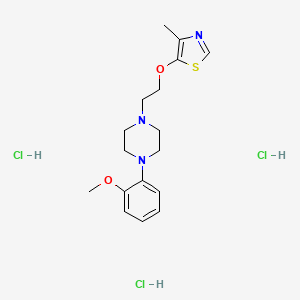
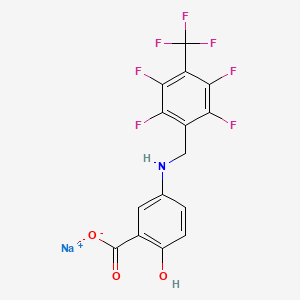
![2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethanamine](/img/structure/B12769127.png)
